4,4'-Didodecyloxyazoxybenzene

説明

4,4’-Didodecyloxyazoxybenzene is a chemical compound with the molecular formula C36H58N2O3 . It is a solid substance at 20 degrees Celsius . The compound appears as a light yellow to yellow to orange powder or crystal .

Molecular Structure Analysis

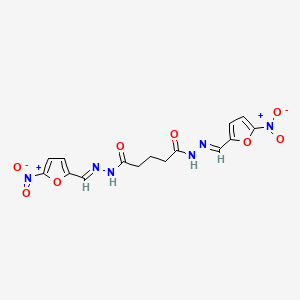

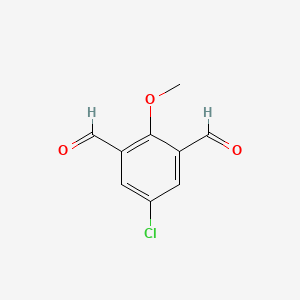

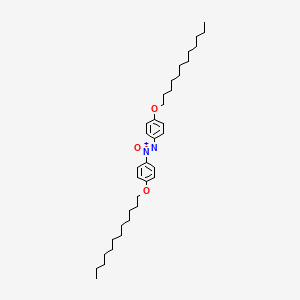

The molecular weight of 4,4’-Didodecyloxyazoxybenzene is 566.87 . The compound’s structure consists of two benzene rings connected by an azoxy (N=N) bond, with each benzene ring further substituted with a dodecyloxy (C12H25O) group .Physical And Chemical Properties Analysis

4,4’-Didodecyloxyazoxybenzene is a solid substance at 20 degrees Celsius . It appears as a light yellow to yellow to orange powder or crystal . . It also exhibits a mesomorphic range of 80.0 to 126.0 degrees Celsius .科学的研究の応用

Liquid Crystal Research

4,4'-Didodecyloxyazoxybenzene and related compounds have been extensively studied for their applications in liquid crystal research. For instance, Demus et al. (1973) investigated the smectic dimorphism of similar substances, such as hexadecyloxy- and octadecyloxyazoxybenzene, noting their ability to exhibit smectic B and C modifications, which are significant in liquid crystal technology (Demus, König, Marzotko, & Rurainski, 1973). Andrews et al. (1972) explored these compounds as stationary liquid phases in gas-liquid chromatography, highlighting their selectivity based on molecular shape, which is vital for chromatographic applications (Andrews, Schroeder, & Schroeder, 1972).

Optical and Electrochemical Properties

The optical and electrochemical properties of compounds related to 4,4'-Didodecyloxyazoxybenzene have been a subject of interest. Pietrangelo et al. (2007) synthesized and characterized novel luminescent bent acenedithiophenes, demonstrating their potential in optoelectronic applications (Pietrangelo, MacLachlan, Wolf, & Patrick, 2007). Gayathri and Patnaik (2005) described a new didodecyloxybenzene-C60 dyad, showing evidence for ground state intramolecular charge transfer, which could be leveraged in photovoltaic cells and organic semiconductors (Gayathri & Patnaik, 2005).

Energy Storage and Conversion

In the context of energy storage and conversion, 1,4-dialkoxybenzenes, which are structurally similar to 4,4'-Didodecyloxyazoxybenzene, have been researched for their potential applications. Zhang et al. (2017) discussed the use of these compounds as catholyte materials in non-aqueous redox flow batteries, emphasizing their high chemical stability and open-circuit potentials (Jingjing Zhang et al., 2017). Another study by Zhang etal. (2018) highlighted the dual protective action of 1,4-dialkoxybenzene additives in Li-ion batteries, demonstrating their ability to improve cell impedance and provide overcharge protection (Jingjing Zhang et al., 2018).

Polymer and Material Science

In polymer and material science, 4,4'-Didodecyloxyazoxybenzene-related compounds have shown significant promise. Yasuda et al. (2005) synthesized a series of poly(aryleneethynylene)-type π-conjugated copolymers with 1,4-didodecyloxybenzene units, demonstrating potential applications in organic electronics and photonics due to their unique optical properties (Yasuda, Imase, Nakamura, & Yamamoto, 2005). Ho et al. (2012) explored the effect of ionic liquid on the structure and properties of polysquaraines incorporating 4-bis[2-(1-methylpyrrol-2-yl)vinyl]-2,5-didodecyloxybenzene, highlighting the potential for new material designs and functionalities (Ho et al., 2012).

特性

IUPAC Name |

(4-dodecoxyphenyl)-(4-dodecoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58N2O3/c1-3-5-7-9-11-13-15-17-19-21-31-40-35-27-23-33(24-28-35)37-38(39)34-25-29-36(30-26-34)41-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLXFGRPXYHTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467464 | |

| Record name | 4,4'-Didodecyloxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Didodecyloxyazoxybenzene | |

CAS RN |

2312-14-3 | |

| Record name | 4,4'-Didodecyloxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)